2-Thiophenecarboxamide, N-(1H-1,3-benzimidazol-5-yl)-
Overview
Description
2-Thiophenecarboxamide, N-(1H-1,3-benzimidazol-5-yl)- is a chemical compound that features a thiophene ring fused with a benzimidazole moiety
Mechanism of Action
Target of Action
The primary target of the compound 2-Thiophenecarboxamide, N-(1H-1,3-benzimidazol-5-yl)-, also known as N-1H-benzimidazol-6-yl-2-thiophenecarboxamide, is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer treatment .
Mode of Action
The compound is designed based on a scaffold combination strategy . It interacts with STAT3, inhibiting its function
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . IL-6 is a cytokine that plays a crucial role in immune response, and the JAK/STAT3 pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .
Result of Action
The compound’s action on the STAT3 pathway could potentially inhibit the growth of cancer cells . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxamide, N-(1H-1,3-benzimidazol-5-yl)- can be achieved through several methods. One common approach involves the reaction of 2-thiophenecarboxylic acid with 1H-1,3-benzimidazole-5-amine under appropriate conditions. The reaction typically requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxamide, N-(1H-1,3-benzimidazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
2-Thiophenecarboxamide, N-(1H-1,3-benzimidazol-5-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Thiophenecarboxamide, N-(1-methyl-1H-benzimidazol-5-yl)
- 2-Thiophenecarboxamide, N-(1-phenyl-1H-benzimidazol-5-yl)
- 2-Thiophenecarboxamide, N-(1-ethyl-1H-benzimidazol-5-yl)
Uniqueness
2-Thiophenecarboxamide, N-(1H-1,3-benzimidazol-5-yl)- is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The combination of the thiophene and benzimidazole rings provides a versatile scaffold for further functionalization and optimization in various applications.
Properties
IUPAC Name |
N-(3H-benzimidazol-5-yl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c16-12(11-2-1-5-17-11)15-8-3-4-9-10(6-8)14-7-13-9/h1-7H,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJKYKFNFJYMDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)N=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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